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Compound of Interest

Compound Name: 1,3-dimesityl-1H-imidazol-3-ium

Cat. No.: B1312099 Get Quote

An In-depth Exploration of the Core Electronic Properties of 1,3-Dimesitylimidazol-2-ylidene

Ligands for Researchers, Scientists, and Drug Development Professionals.

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic

chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability.

Among them, IMes (1,3-dimesitylimidazol-2-ylidene) has become a ubiquitous ancillary ligand,

driving advancements in cross-coupling reactions, metathesis, and beyond. A profound

understanding of the electronic characteristics of IMes is paramount for the rational design of

catalysts and the development of novel therapeutics. This technical guide provides a

comprehensive overview of the key electronic parameters of IMes ligands, detailed

experimental and computational methodologies for their determination, and visual

representations of their role in catalytic processes.

Data Presentation: Quantifying the Electronic
Influence of IMes
The electronic donating strength of a ligand is a critical factor influencing the reactivity and

stability of the resulting metal complex. Several parameters have been developed to quantify

this property. Below is a summary of key electronic data for IMes and related NHC ligands.
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Ligand

Tolman
Electronic
Parameter
(TEP) (νCO in
cm⁻¹)

Metal-Carbene
Bond
Dissociation
Energy (BDE)
(kcal/mol)

Natural Charge
on Carbene
Carbon (e)

Natural Charge
on Metal (e)

IMes
2057.7

(calculated)[1]

~50-80

(estimated for

related M-NHC

bonds)[2]

Varies with metal

and complex,

typically slightly

positive

Varies, often

slightly negative

due to strong σ-

donation[3]

SIMes
2057.7

(calculated)[1]
Similar to IMes Similar to IMes Similar to IMes

IPr 2051.5 Similar to IMes[2] Similar to IMes Similar to IMes

ICy 2049.6
Not readily

available

Not readily

available

Not readily

available

IAd 2049.5
Not readily

available

Not readily

available

Not readily

available

PCy₃ 2056.4
Not readily

available
Not applicable Not applicable

PPh₃ 2068.9
Not readily

available
Not applicable Not applicable

Note: TEP values are for Ni(CO)₃(L) complexes. Lower TEP values indicate stronger electron

donation.[4] BDE and NBO charge values are highly dependent on the specific metal center, its

oxidation state, and the overall coordination sphere. The values presented are indicative

ranges based on available literature for related complexes.

Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to elucidate the

electronic properties of IMes ligands.

Tolman Electronic Parameter (TEP) Determination
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The TEP is an experimentally derived measure of a ligand's electron-donating ability.[4] It is

determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) of a metal

carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy.[4] Stronger electron-

donating ligands lead to increased electron density on the metal center, which results in greater

π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond and lowers its

stretching frequency.[4]

Experimental Protocol:

Synthesis of the [IMesNi(CO)₃] complex: The complex is typically prepared by reacting

tetracarbonylnickel(0), Ni(CO)₄, with the IMes ligand or its precursor, IMes·HCl, in a suitable

solvent like THF or toluene under an inert atmosphere. The reaction often proceeds at room

temperature or with gentle heating.

Purification: The resulting complex is purified by crystallization or chromatography to remove

any unreacted starting materials or byproducts.

IR Spectroscopy: A solution of the purified [IMesNi(CO)₃] complex in a non-polar solvent

(e.g., hexane or cyclohexane) is prepared. The IR spectrum is recorded, and the frequency

of the A₁ symmetric C-O stretching band is identified. This value represents the TEP for the

IMes ligand.

An alternative and often more convenient method involves the use of iridium complexes of the

type [(NHC)Ir(CO)₂Cl].[5] An excellent linear correlation exists between the average carbonyl

stretching frequencies in these iridium complexes and the TEP values derived from the nickel

system, making them a reliable proxy.[5]

Natural Bond Orbital (NBO) Analysis
NBO analysis is a computational method used to study charge distribution, orbital interactions,

and bonding in molecules. It provides a quantitative picture of the electron donation from the

ligand to the metal.

Computational Protocol:

Geometry Optimization: The three-dimensional structure of the IMes-metal complex of

interest is first optimized using a suitable level of theory, typically Density Functional Theory
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(DFT) with a functional such as B3LYP or PBE0 and an appropriate basis set (e.g., 6-

31G(d,p) for main group elements and a larger basis set with effective core potentials for the

metal). This calculation is usually performed using software packages like Gaussian or

ORCA.

NBO Calculation: Following the geometry optimization, a single-point energy calculation is

performed with the POP=NBO keyword in the input file.

Analysis of Output: The output file provides detailed information, including the natural

charges on each atom and the composition of the natural bond orbitals. Key parameters to

analyze are the natural charge on the carbene carbon of the IMes ligand and the metal

center. A significant negative charge on the metal and a corresponding positive charge

delocalized over the ligand are indicative of strong σ-donation from the IMes ligand. The

analysis also reveals the donor-acceptor interactions between the filled lone pair orbital of

the carbene carbon and the vacant orbitals of the metal.

Bond Dissociation Energy (BDE) Calculation
The BDE of the metal-IMes bond is a measure of its strength and can be determined

computationally.

Computational Protocol:

Energy Calculations: The electronic energies of the optimized IMes-metal complex, the free

IMes ligand radical, and the metal fragment in their ground electronic states are calculated at

a high level of theory (e.g., DFT or coupled-cluster methods like CCSD(T)).

BDE Calculation: The BDE is then calculated as the difference between the sum of the

energies of the fragments and the energy of the complex: BDE = E(IMes•) + E(Metal

fragment) - E(IMes-Metal complex)

Zero-Point Energy (ZPE) Correction: For more accurate results, zero-point vibrational energy

corrections are typically included in the calculation.

Experimentally, BDEs can be estimated using techniques like collision-induced dissociation

(CID) in mass spectrometry, though these methods can be complex and may not always be

straightforward to apply.[2]
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Visualizing the Role of IMes in Chemical Processes
Graphviz diagrams can be used to illustrate the logical flow of synthetic procedures and the

cyclic nature of catalytic reactions where IMes ligands are crucial.
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Reaction Step
Product
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(e.g., IMes·HCl)

Deprotonation &
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Metal Precursor
(e.g., Pd(OAc)₂)
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Click to download full resolution via product page

Caption: General workflow for the synthesis of an IMes-metal complex.
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Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
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Conclusion
The electronic properties of IMes ligands are central to their success in a wide array of

chemical transformations. Through a combination of spectroscopic and computational

methods, a detailed understanding of their strong σ-donating character has been established.

The quantitative data and methodologies presented in this guide offer a foundational resource

for researchers aiming to leverage the unique electronic features of IMes in the design of next-

generation catalysts and therapeutics. The continued exploration of these properties will

undoubtedly unlock new frontiers in organometallic chemistry and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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